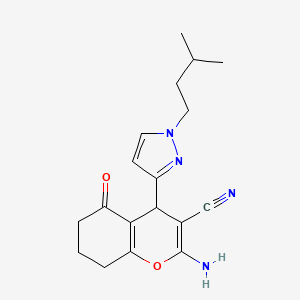![molecular formula C23H17BrF2N2O4 B10929154 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10929154.png)
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy derivative.
Coupling with the phenyl group: The bromophenoxy intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate to form the 1,3,4-oxadiazole ring. This is typically achieved through the reaction of the intermediate with hydrazine and a suitable oxidizing agent under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and has different applications compared to the oxadiazole derivative.
Bromomethyl methyl ether: This compound is used in the synthesis of various organic molecules and has distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17BrF2N2O4 |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]phenyl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H17BrF2N2O4/c1-29-20-12-16(5-10-19(20)31-23(25)26)22-28-27-21(32-22)15-4-2-3-14(11-15)13-30-18-8-6-17(24)7-9-18/h2-12,23H,13H2,1H3 |
InChI Key |
SVUZDPHYJDXOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-methoxyphenyl)-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10929075.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10929082.png)

![4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10929093.png)
![1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929095.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![N-[3-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10929118.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929123.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929143.png)
![Ethyl 1-ethyl-6-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929152.png)
![N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10929166.png)
